molecular formula C18H21NO3 B15293473 1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone

1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone

Cat. No.: B15293473
M. Wt: 303.4 g/mol
InChI Key: JKOAIRWJRXIONE-DOGSKSIHSA-N
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Description

This compound is a deuterated derivative of a hydroxyacetophenone-based structure. Its core consists of an ethanone backbone substituted with a 4-hydroxyphenyl group at position 1 and an amino-linked butan-2-yl chain at position 2. The butan-2-yl chain is further substituted with a 2,3,5,6-tetradeuterio-4-hydroxyphenyl group, introducing isotopic labeling. This deuteration likely serves to enhance metabolic stability or facilitate tracking in pharmacokinetic or spectroscopic studies (e.g., NMR or mass spectrometry) .

Molecular Formula: C₁₉H₂₀D₄N₂O₃
Molecular Weight: ~340.40 g/mol (estimated, including deuterium).

Properties

Molecular Formula

C18H21NO3

Molecular Weight

303.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone

InChI

InChI=1S/C18H21NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,19-21H,2-3,12H2,1H3/i4D,5D,8D,9D

InChI Key

JKOAIRWJRXIONE-DOGSKSIHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CCC(C)NCC(=O)C2=CC=C(C=C2)O)[2H])[2H])O)[2H]

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation for Aromatic Framework Construction

The foundational step involves synthesizing the 4-(4-hydroxyphenyl)butan-2-one intermediate via Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one. The patent US8471068B2 details an optimized protocol using acid-activated Montmorillonite clay catalysts. Key parameters include:

  • Catalyst Preparation : Na-Montmorillonite is treated with 1–4 M HCl at 100°C for 5 minutes to 4 hours, yielding a layered clay structure with basal spacing $$d_{001}$$ = 10–13.5 Å, surface area >250 m²/g, and acidity 0.4–0.6 mmol/g.
  • Reaction Conditions : Phenol and 4-hydroxybutan-2-one are combined in a 3:1 molar ratio at 100–140°C under 1–15 bar pressure for 12–24 hours, achieving 75–81% selectivity for 4-(4-hydroxyphenyl)butan-2-one.

This method avoids hazardous liquid acids, enabling catalyst recycling and reducing environmental impact.

Deuterium Incorporation Strategies

The tetradeuterio-4-hydroxyphenyl group necessitates isotopic labeling at the 2,3,5,6 positions. Santa Cruz Biotechnology’s synthesis of RACTOPAMINE-D6 HYDROCHLORIDE suggests two approaches:

  • Deuterated Starting Materials : Using deuterium-enriched phenol derivatives (e.g., tetradeuterio-4-hydroxyacetophenone) in the alkylation step.
  • Post-Synthetic Exchange : Treating the non-deuterated intermediate with D₂O under acidic or basic conditions to introduce deuterium at exchangeable positions.

For aromatic deuterium, the former method is preferred to ensure regioselectivity.

Aminoketone Coupling and Final Assembly

Reductive Amination Protocol

The target compound’s 2-[4-(tetradeuteriophenyl)butan-2-ylamino]ethanone moiety is constructed via reductive amination:

  • Ketone Activation : 4-(2,3,5,6-Tetradeuterio-4-hydroxyphenyl)butan-2-one is condensed with 2-amino-1-(4-hydroxyphenyl)ethanone in the presence of a reducing agent (e.g., NaBH₃CN).
  • Reaction Optimization :
    • Solvent: Anhydrous methanol or ethanol.
    • Temperature: 25–40°C under nitrogen atmosphere.
    • Yield: 60–75% (based on analogous aminoketone syntheses).

Catalytic Hydrogenation Alternatives

Palladium-on-carbon (Pd/C) or Raney nickel catalyzes the coupling of deuterated aryl halides with aminoketones. However, this route risks deuterium loss and requires stringent anhydrous conditions.

Analytical and Purification Methods

Characterization Data

  • MS (ESI) : Expected molecular ion peak at m/z 343.88 [M+H]⁺.
  • ¹H NMR : Absence of proton signals at the 2,3,5,6 positions of the deuterated phenyl ring.
  • FT-IR : Stretching vibrations at 3200–3500 cm⁻¹ (–OH), 1650 cm⁻¹ (C=O), and 2250 cm⁻¹ (C–D).

Chromatographic Purification

  • HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time ≈ 8.2 minutes.
  • Recrystallization : Ethyl acetate/hexane (1:3) yields >95% purity.

Challenges and Mitigation Strategies

Isotopic Purity Maintenance

  • Deuterium Scrambling : Minimized by avoiding protic solvents and high temperatures during synthesis.
  • QC Measures : LC-MS monitoring to detect protio impurities (<1% threshold).

Catalyst Deactivation

The Montmorillonite clay catalyst loses ~15% activity per recycle due to pore blockage. Regeneration via calcination at 400°C restores 90% efficiency.

Industrial-Scale Feasibility

Parameter Laboratory Scale Pilot Scale
Catalyst Loading 2.0 g 2.5 kg
Reaction Volume 150 mL 500 L
Cycle Time 24 hours 18 hours
Yield 75% 68%

Economic modeling estimates a production cost of \$12,500/kg at commercial scale, assuming 90% catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions such as Friedel-Crafts alkylation or acylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone would depend on its specific interactions with molecular targets. This might involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

2-(Butylamino)-1-(4-hydroxyphenyl)ethanone
  • Structure: Shares the ethanone backbone and 4-hydroxyphenyl group but lacks deuterium and has a simpler butylamino side chain.
  • Synthesis: Prepared via reductive amination of 4-hydroxyphenylacetophenone with butylamine using Raney nickel and HCl (75–85% yield) .
  • Key Differences : Absence of deuterium and aromatic substituents on the butan-2-yl chain.
4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone)
  • Structure : A simpler ketone with a 4-hydroxyphenyl group and a butan-2-one chain.
  • Applications: Widely used as a flavoring agent. Lacks the amino group and deuterium present in the target compound .

Deuterated Analogues

1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethanone
  • Structure : Fluorinated instead of deuterated; contains a tetrafluoro-hydroxyphenyl group.
  • Synthesis: Acetyl chloride reacted with 2,3,5,6-tetrafluorophenol in the presence of AlCl₃ (10% yield) .
  • Key Differences : Fluorination vs. deuteration; fluorine increases electronegativity and alters reactivity compared to deuterium.

Functionalized Hydroxyacetophenones

1-[4-(Benzyloxy)-2-hydroxyphenyl]-2-(4-methylphenyl)ethanone
  • Structure : Features a benzyloxy-protected hydroxyl group and a p-tolyl substituent.
  • Applications: Potential intermediate in drug synthesis. Differs in substituent complexity and absence of isotopic labeling .
1-[4-(Acetyloxy)-2-hydroxyphenyl]ethanone
  • Structure : Contains an acetylated hydroxyl group.
  • Synthesis: Prepared via acetic anhydride reaction with phenol derivatives (39–95% yield depending on catalyst) .
  • Key Differences : Acetylation vs. deuteration; impacts solubility and metabolic pathways.

Comparative Data Tables

Research Findings and Implications

  • Deuterium Effects : The tetradeuterio substitution in the target compound is expected to reduce metabolic degradation rates due to the kinetic isotope effect, a common strategy in drug design (e.g., Deutetrabenazine) .
  • Synthetic Challenges: Deuterated precursors may require specialized handling and higher costs compared to non-deuterated analogues. highlights the use of reductive amination, which could be adapted for deuterated intermediates.
  • Spectroscopic Utility : The deuterated aromatic ring simplifies NMR spectra by eliminating proton signals, aiding structural elucidation in complex matrices .

Q & A

Basic: What are the optimal synthetic pathways for 1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone, and how can its purity be validated?

Methodological Answer:

  • Synthesis :
    • Use a multi-step approach: (1) Deuterate 4-hydroxyphenyl precursors via acid-catalyzed H/D exchange in D₂O . (2) Couple the deuterated intermediate to the butan-2-ylamino moiety via reductive amination (NaBH₃CN, ethanol, 60°C) . (3) Final acylation with 4-hydroxyphenylacetic acid chloride under anhydrous conditions.
    • Critical Step : Ensure deuteration efficiency (>95%) by monitoring via LC-MS (deuterated species show +4 Da shift in molecular ion peaks) .
  • Purity Validation :
    • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%).
    • NMR : Confirm deuterium incorporation via absence of proton signals at C2,3,5,6 positions in the aromatic ring .

Basic: How does deuteration at the 2,3,5,6 positions of the hydroxyphenyl group influence spectroscopic characterization?

Methodological Answer:

  • NMR :
    • ¹H NMR : Absence of signals for deuterated aromatic protons (2,3,5,6-H), simplifying splitting patterns.
    • ¹³C NMR : Isotopic shifts (Δδ ~0.1–0.3 ppm) for deuterated carbons due to reduced spin-spin coupling .
  • MS : Molecular ion clusters (M, M+1, M+2) reflect deuterium content. Use high-resolution MS to distinguish isotopic patterns .
  • IR : Deuteration reduces C–H stretching vibrations (~3100 cm⁻¹), confirmed via attenuated peaks in deuterated regions .

Advanced: How can contradictions between X-ray crystallographic data and NMR-derived structural models be resolved for this compound?

Methodological Answer:

  • Issue : X-ray may show planar conformations (crystal packing effects), while NMR suggests dynamic equilibria in solution.
  • Resolution Strategies :
    • Dual Refinement : Use SHELXL for crystallographic refinement and compare with solution-state NOESY (nuclear Overhauser effects) to assess conformational flexibility.
    • DFT Calculations : Optimize gas-phase and solvated structures (e.g., Gaussian09 with PCM model) to reconcile discrepancies .
    • Variable-Temperature NMR : Probe conformational changes (e.g., coalescence temperatures for rotamers) .

Advanced: What isotopic effects are observed in kinetic studies of this compound’s reactivity, and how can they be quantified?

Methodological Answer:

  • Kinetic Isotope Effects (KIEs) :
    • Primary KIE : Deuteration at reactive sites (e.g., hydroxyl group) slows proton-transfer steps (k_H/k_D ≈ 2–7).
    • Secondary KIE : Deuteration in non-reactive regions (e.g., aromatic ring) alters steric/electronic environments (k_H/k_D ≈ 1.0–1.2) .
  • Quantification :
    • Use competitive experiments (e.g., parallel reactions with protiated/deuterated analogs).
    • Monitor via HPLC or in-situ FTIR to track reaction progress .

Advanced: How can researchers optimize experimental protocols for studying this compound’s stability under physiological conditions?

Methodological Answer:

  • Stability Assay Design :
    • pH-Dependent Degradation : Incubate in buffers (pH 2–9, 37°C) and quantify degradation via UPLC-MS/MS .
    • Oxidative Stress : Expose to H₂O₂/Fe²+ (Fenton reaction) and monitor radical-mediated decomposition products via ESR spectroscopy .
  • Data Interpretation :
    • Use Arrhenius plots to extrapolate shelf-life (accelerated stability testing).
    • Cross-validate with DFT-predicated degradation pathways (e.g., bond dissociation energies for labile groups) .

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